5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a fused imidazo-pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include heating under reflux in an appropriate solvent, such as pyridine, to facilitate the formation of the desired imidazo-pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of such reactors allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo-pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Biological Studies: It is used in studies involving the inhibition of specific molecular targets, such as ATF4 and NF-kB proteins, which are involved in inflammatory pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit neuroprotective and anti-inflammatory properties.
Trifluoromethyl Pyrimidines: Compounds with a trifluoromethyl group and pyrimidine ring, used in various pharmaceutical applications.
Uniqueness
5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of a trifluoromethyl group and an imidazo-pyrimidine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-3-12-7-13-6(4-14(5)7)8(9,10)11/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
SKLHVSIKIWOYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=CN12)C(F)(F)F |
Origin of Product |
United States |
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